molecular formula C13H12ClNO2S B11845951 Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

Cat. No.: B11845951
M. Wt: 281.76 g/mol
InChI Key: BPZXFXBWHMEMIO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate ( 1313504-95-8) is a high-purity, multisubstituted thiophene derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H12ClNO2S and a molecular weight of 281.76, this compound serves as a versatile synthetic intermediate and scaffold for developing novel bioactive molecules . The thiophene ring system is a privileged structure in drug discovery, known for its wide range of therapeutic properties . Researchers value this specific compound for its potential in antimicrobial investigations. Substituted 2-aminothiophene derivatives have demonstrated considerable antibacterial and antifungal activities in scientific studies, making them crucial prototypes in the search for new anti-infective agents . The structural features of this compound—including the ester, amino, and chloro substituents—make it a valuable precursor for further chemical modifications, such as condensations and cyclizations, to create more complex heterocyclic systems for biological evaluation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)10-9(11(14)18-12(10)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3

InChI Key

BPZXFXBWHMEMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • Ketone : 4-Chloroacetophenone introduces the phenyl and chlorine substituents at positions 4 and 5, respectively.

  • Cyanoacetate : Ethyl cyanoacetate provides the ester group at position 3.

  • Base : Diethylamine or morpholine facilitates deprotonation and accelerates cyclization.

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
TemperatureRoom temperature (20–25°C)
Reaction Time18–24 hours
Sulfur Equivalents0.6–1.0 eq
Yield85–92%

Procedure :

  • 4-Chloroacetophenone (40 mmol), ethyl cyanoacetate (40 mmol), and sulfur (25 mmol) are dissolved in THF.

  • Diethylamine (38 mmol) is added dropwise, and the mixture is stirred for 18 hours.

  • The crude product is quenched with 3 N HCl, extracted with dichloromethane (DCM), and purified via silica gel chromatography.

Alternative Synthetic Strategies

Post-Synthetic Modification

Chlorination of pre-formed thiophene derivatives using reagents like N-Chlorosuccinimide (NCS)\text{N-Chlorosuccinimide (NCS)} has been explored, though this approach risks regiochemical ambiguity.

Palladium-Catalyzed Coupling

Aryl halides can undergo Suzuki-Miyaura coupling to introduce phenyl groups, but this method requires additional steps and lowers overall yield compared to the Gewald reaction.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H NMR^1\text{H NMR} (500 MHz, CDCl3_3): δ 7.47–7.39 (m, 2H, aromatic), 7.19–7.13 (m, 2H, aromatic), 4.0 (q, 2H, -OCH2_2CH3_3).

  • IR : Peaks at 1680 cm1^{-1} (C=O ester) and 3350 cm1^{-1} (N-H amine).

Purity Assessment

HPLC analysis typically shows >98% purity when silica gel chromatography is employed.

Industrial-Scale Production

Optimized Gewald reaction parameters for kilogram-scale synthesis include:

  • Solvent Recovery : THF is distilled and reused to reduce costs.

  • Catalyst Screening : Morpholine outperforms diethylamine in reducing reaction time to 12 hours.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield positional isomers if substituents are sterically hindered.

  • Chlorine Stability : Harsh conditions can lead to dechlorination, necessitating mild work-up protocols .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate and related compounds, emphasizing substituent effects on properties and applications.

Table 1: Structural Comparison of this compound and Analogues

Compound Name Substituents (Position) Key Structural Differences Implications Reference
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate 4-Methyl, 5-Phenyl Chlorine replaced with methyl at position 5 Reduced electrophilicity; potential decrease in bioactivity
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate 5-(4-Chlorophenylcarbamoyl) Carbamoyl group at position 5 Enhanced hydrogen-bonding capacity; improved solubility
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate 5-(2-Methoxyphenylcarbamoyl) Methoxy group in carbamoyl substituent Electron-donating effects; altered receptor affinity
Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxy 5-(2-Chlorophenylcarbamoyl) 2-Chloro substitution on phenyl ring Steric hindrance; possible selectivity in target interactions
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 5-(4-Nitrophenyl) Nitro group at position 5 Strong electron-withdrawing effects; increased reactivity
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 2-Chloroacetyl amino, 4-Ethyl Chloroacetyl at position 2; ethyl at position 4 Altered metabolic stability; potential prodrug applications

Key Findings:

Substituent Effects at Position 5: Chlorine (target compound): Enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. Carbamoyl (e.g., ): Introduces hydrogen-bonding sites, improving solubility and target specificity. Nitro (e.g., ): Strong electron-withdrawing effects increase chemical reactivity, useful in electrophilic substitution reactions.

Amino Group Derivatives: Ethoxycarbonylamino (e.g., ): Blocks hydrogen-bonding capacity, reducing bioavailability but improving stability. Trifluoroacetyl amino (e.g., ): Electron-withdrawing effects destabilize the amino group, altering reactivity in synthesis.

Biological Activity

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound from the thiophene family, notable for its diverse biological activities. This article explores its potential applications in various therapeutic areas, including antimicrobial and anticancer activities, supported by detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethyl ester group
  • Amino group
  • Chloro substituent on the thiophene ring

This configuration contributes to its chemical reactivity and biological interactions. The molecular formula is C12H12ClNO2S\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_2\text{S} with a molar mass of approximately 281.76 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The presence of the amino group facilitates interactions with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a kinase inhibitor, modulating pathways involved in apoptosis and cell proliferation. The unique structural features allow it to interact with biological macromolecules, influencing cell signaling pathways critical for cancer progression .

Case Study: In Vitro Anticancer Activity

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, when tested against human breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : The amino group can form hydrogen bonds with various biological targets, while the thiophene ring allows for π–π stacking interactions with aromatic residues in proteins.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and enhanced apoptosis .
  • Metal Complexation : It has been observed that the compound can form stable complexes with metal ions, which may enhance its biological activity through synergistic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar thiophene derivatives is essential:

Compound NameStructure FeaturesBiological Activity
Compound AContains nitrogen heterocyclesAntimicrobial
Compound BLacks chloro substituentLower anticancer activity
This compoundAmino group and chloro substituentAntimicrobial and anticancer

This table illustrates how this compound stands out due to its specific structural components that enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Synthetic Routes : The Gewald reaction is a common method for synthesizing thiophene derivatives. For this compound, key steps include cyclocondensation of α-cyanoesters with elemental sulfur and amines, followed by chlorination at the 5-position . Ethanol reflux with catalysts like sulfuric acid is typical for esterification .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants. Impurities often arise from incomplete chlorination or ester hydrolysis, requiring column chromatography for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Resolves substituent positions on the thiophene ring (e.g., phenyl at C4, chloro at C5) .
  • FT-IR : Confirms ester carbonyl (1700–1750 cm⁻¹) and amino groups (3300–3500 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides absolute configuration validation. Disorder in crystal structures may require refinement with programs like ORTEP-3 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3) .
  • Mitigation : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) .
  • Storage : Amber glass bottles at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

  • DoE (Design of Experiments) : Vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvent systems (polar aprotic vs. protic), and reaction time. For example, DMF increases reaction rates but may promote side reactions .
  • Analytical Monitoring : Use TLC (Rf = 0.5 in hexane:EtOAc 7:3) and HPLC (C18 column, 254 nm) to track intermediate formation .

Q. What computational strategies predict biological target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, kinase inhibitors). The chloro and phenyl groups show hydrophobic binding to active sites .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS). Key hydrogen bonds involve the amino group and carboxylate oxygen .

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be resolved?

  • Purity Verification : LC-MS to confirm >95% purity; impurities (e.g., hydrolyzed esters) may skew bioassay results .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, anti-inflammatory activity varies with LPS concentration in RAW264.7 macrophages .

Q. What structural modifications enhance selectivity for specific therapeutic targets?

  • Substituent Engineering :

  • Electron-Withdrawing Groups : Nitro at C5 increases electrophilicity, enhancing kinase inhibition .
  • Bulkier Esters : Replace ethyl with tert-butyl to improve metabolic stability .
    • Hybrid Analogues : Conjugation with triazoles or pyrimidines via click chemistry broadens activity spectra .

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